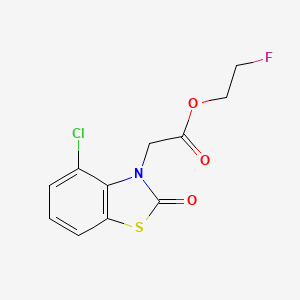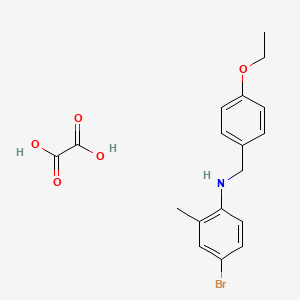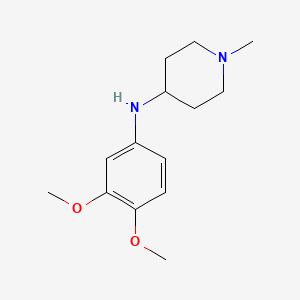
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes or signaling pathways involved in cellular processes such as proliferation and apoptosis. The compound has been shown to interact with proteins such as caspases, which are involved in the regulation of apoptosis, and to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and fluorescent probe properties, the compound has been found to have anti-inflammatory and anti-oxidant activities. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for drug interactions and toxicity.
实验室实验的优点和局限性
One advantage of using 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its versatility. The compound can be used in various assays and experiments to investigate different biological processes and pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments that require water-based systems.
未来方向
There are several future directions for research on 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for different types of cancer. Another direction is to develop new fluorescent probes based on the structure of the compound that can be used for different applications in biological imaging and sensing. Additionally, more research is needed to fully understand the mechanism of action of the compound and its interactions with different proteins and enzymes.
合成方法
The synthesis of 2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves the reaction between 4-chloro-2-oxo-1,3-benzothiazole and ethyl 2-fluoroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-100°C for several hours. The resulting product is purified using column chromatography to obtain a pure compound.
科学研究应用
2-fluoroethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used in various scientific research studies. One such study investigated its potential as an anti-cancer agent. The compound was found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Another study explored its potential as a fluorescent probe for detecting reactive oxygen species in living cells. The compound was found to selectively react with hydrogen peroxide, a type of reactive oxygen species, and emit fluorescence, making it a useful tool for studying oxidative stress in biological systems.
属性
IUPAC Name |
2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3S/c12-7-2-1-3-8-10(7)14(11(16)18-8)6-9(15)17-5-4-13/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGUVQISOKVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)
![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)

![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5100330.png)
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)